Cas no 1069090-20-5 ((4S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid)
(4S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- (S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid
- (4S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid
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- MDL: MFCD29046409
- Inchi: 1S/C6H10N2O3/c1-7-3-4(5(9)10)8(2)6(7)11/h4H,3H2,1-2H3,(H,9,10)/t4-/m0/s1
- InChI Key: WWEBUHYSGAZECX-BYPYZUCNSA-N
- SMILES: C1(=O)N(C)C[C@@H](C(O)=O)N1C
(4S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | S308676-100mg |
(s)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid |
1069090-20-5 | 100mg |
$ 185.00 | 2022-06-03 | ||
| TRC | S308676-500mg |
(s)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid |
1069090-20-5 | 500mg |
$ 730.00 | 2022-06-03 | ||
| TRC | S308676-1g |
(s)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid |
1069090-20-5 | 1g |
$ 1115.00 | 2022-06-03 | ||
| Chemenu | CM390391-250mg |
(4S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid |
1069090-20-5 | 95%+ | 250mg |
$457 | 2023-03-07 | |
| Chemenu | CM390391-500mg |
(4S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid |
1069090-20-5 | 95%+ | 500mg |
$522 | 2022-06-14 | |
| Chemenu | CM390391-1g |
(4S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid |
1069090-20-5 | 95%+ | 1g |
$1323 | 2023-03-07 | |
| Chemenu | CM390391-5g |
(4S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid |
1069090-20-5 | 95%+ | 5g |
$1937 | 2022-06-14 | |
| Chemenu | CM390391-10g |
(4S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid |
1069090-20-5 | 95%+ | 10g |
$2870 | 2022-06-14 | |
| Chemenu | CM390391-100mg |
(4S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid |
1069090-20-5 | 95%+ | 100mg |
$304 | 2023-03-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7995-100MG |
(4S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid |
1069090-20-5 | 95% | 100MG |
¥ 1,095.00 | 2023-04-06 |
(4S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on (4S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid
Introduction to (4S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid (CAS No. 1069090-20-5)
(4S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid (CAS No. 1069090-20-5) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential biological activities, making it a valuable candidate for various applications in drug discovery and development.
The chemical structure of (4S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid consists of an imidazolidine ring with a carboxylic acid group and two methyl substituents. The presence of the chiral center at the 4-position imparts enantiomeric specificity, which is crucial for its biological activity and pharmacological properties. The compound's molecular formula is C7H12N2O3, and its molecular weight is approximately 176.18 g/mol.
Recent studies have highlighted the potential therapeutic applications of (4S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid. One notable area of research involves its use as a prodrug for the delivery of active pharmaceutical ingredients (APIs). Prodrugs are biologically inactive compounds that are converted into their active forms through metabolic processes in the body. The chiral nature of (4S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid allows for precise control over the release and activation of the API, enhancing its efficacy and reducing potential side effects.
In addition to its prodrug applications, (4S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid has shown promise in the treatment of various diseases. For instance, it has been investigated for its anti-inflammatory properties. Inflammation is a complex biological response to harmful stimuli and is involved in numerous diseases, including arthritis, asthma, and inflammatory bowel disease. Preclinical studies have demonstrated that (4S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid can effectively inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
The compound's ability to modulate specific biological pathways also makes it an attractive candidate for further investigation in other therapeutic areas. For example, recent research has explored its potential as an antiviral agent. Viral infections pose significant global health challenges, and the development of new antiviral drugs is crucial. Studies have shown that (4S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid can interfere with viral replication processes, potentially inhibiting the spread of viruses such as influenza and herpes simplex virus (HSV).
Beyond its therapeutic applications, (4S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid has also been studied for its role in chemical synthesis and materials science. Its unique structural features make it a valuable building block for the synthesis of more complex molecules. Additionally, the compound's chiral properties can be leveraged in the development of chiral catalysts and materials with specific optical or electronic properties.
The synthesis of (4S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid has been optimized through various methods to ensure high yields and enantiomeric purity. One common approach involves the use of chiral auxiliaries or catalysts to control the stereochemistry during synthesis. These methods have been refined to produce large quantities of the compound with high enantiomeric excess (ee), making it suitable for both research and industrial applications.
In conclusion, (4S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid (CAS No. 1069090-20-5) is a multifaceted compound with a wide range of potential applications in medicinal chemistry, pharmaceutical research, chemical synthesis, and materials science. Its unique structural features and biological activities make it a promising candidate for further investigation and development. As research continues to advance, it is likely that new applications and insights will emerge, further highlighting the importance of this compound in various scientific fields.
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